2-methyl-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]propanamide
Description
2-methyl-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]propanamide is a chemical compound with the molecular formula C18H18N2O2 and a molecular weight of 294.35 g/mol . This compound is known for its unique structure, which includes a benzoxazole ring, making it a subject of interest in various fields of scientific research.
Properties
IUPAC Name |
2-methyl-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2/c1-11(2)17(21)19-14-6-4-5-13(10-14)18-20-15-9-12(3)7-8-16(15)22-18/h4-11H,1-3H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDERIRPUTCWPHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=N2)C3=CC(=CC=C3)NC(=O)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-methyl-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]propanamide typically involves the following steps :
Formation of Benzoxazole Ring: The benzoxazole ring is synthesized by the cyclization of o-aminophenol with a carboxylic acid derivative under acidic conditions.
Substitution Reaction: The benzoxazole derivative is then subjected to a substitution reaction with 3-bromo-5-methylbenzene to introduce the phenyl group.
Amidation: The final step involves the amidation of the substituted benzoxazole with 2-methylpropanoyl chloride in the presence of a base such as triethylamine.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
2-methyl-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]propanamide undergoes various chemical reactions, including :
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzoxazole ring, where halogens or other substituents can be introduced.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to drive the reactions to completion. The major products formed depend on the type of reaction and the reagents used.
Scientific Research Applications
2-methyl-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]propanamide has several scientific research applications, including :
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: This compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 2-methyl-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]propanamide involves its interaction with specific molecular targets and pathways . The benzoxazole ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, including antimicrobial activity by disrupting bacterial cell walls or inhibiting enzyme function.
Comparison with Similar Compounds
2-methyl-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]propanamide can be compared with other benzoxazole derivatives, such as :
2-methylbenzoxazole: Lacks the phenyl and propanamide groups, resulting in different chemical and biological properties.
5-methyl-2-phenylbenzoxazole: Similar structure but without the propanamide group, leading to variations in reactivity and applications.
2-methyl-N-phenylpropanamide: Lacks the benzoxazole ring, affecting its overall stability and biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
